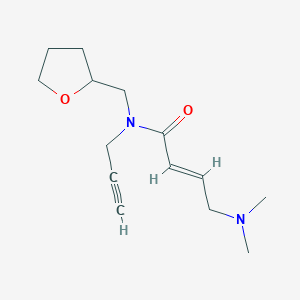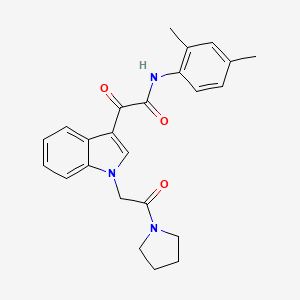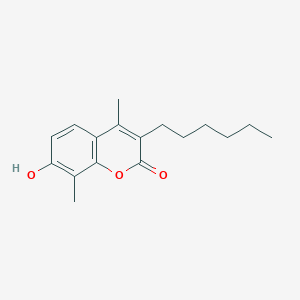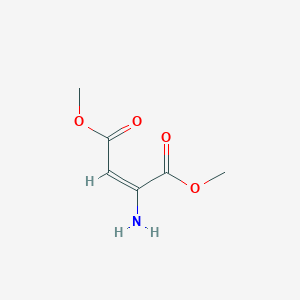![molecular formula C11H19NO B2729012 4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol CAS No. 195391-98-1](/img/structure/B2729012.png)
4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol, commonly known as 2-Pyrrolidin-4-ylhept-1,6-dien-4-ol, is a synthetic compound belonging to the class of pyrrolidines and heptadienes. It is a cyclic organic compound with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. It is a colorless to light yellow solid at room temperature and has a pyrrolidine-like odor. 2-Pyrrolidin-4-ylhept-1,6-dien-4-ol is used as a building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Pharmacology and Metabolism
Research has shown that compounds structurally related to "4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol" are involved in various pharmacological activities, including acting as inhibitors for specific enzymes or receptors within the human body. For instance, studies on pyrrolidine derivatives reveal their potential in treating diseases by modulating enzyme activity or receptor interaction, highlighting their significance in drug development and therapeutic interventions (Christopher et al., 2010), (He et al., 2009).
Environmental Exposure and Toxicology
The environmental presence and potential toxicological effects of pyrrolidine-containing compounds are of concern, particularly those used in industrial applications or found as environmental contaminants. For example, exposure to certain flame retardants and pesticides has been studied for their health implications, underscoring the importance of monitoring and managing chemical exposure to protect human health (Sjödin et al., 1999), (Bravo et al., 2019).
Biomonitoring and Health Risk Assessment
The assessment of exposure to harmful compounds, including those related to "this compound," through biomonitoring techniques is crucial for understanding the extent of exposure and potential health risks. Studies utilizing biomarkers to measure exposure to specific chemicals contribute significantly to the field of occupational and environmental health, aiding in the identification of exposure sources and the evaluation of associated risks (Koslitz et al., 2014).
Drug Metabolism and Safety
The metabolism and safety profiles of substances structurally related to "this compound" have been extensively studied to ensure their safe use in clinical settings. Research in this area focuses on understanding the metabolic pathways, potential toxicities, and the pharmacokinetics of these compounds, which is essential for developing safe and effective medications (Meng et al., 2018).
Propiedades
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-7-11(13,8-4-2)10-6-5-9-12-10/h3-4,10,12-13H,1-2,5-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIOVVQHOPRJB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(CC=C)([C@@H]1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)

![3-[2-Methyl-1-(phenylsulfonyl)propyl]furan](/img/structure/B2728933.png)
![2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine](/img/structure/B2728934.png)
![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)
![N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide](/img/structure/B2728939.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)
![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)


![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)